1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
Description
The compound 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a urea derivative featuring two distinct aryl substituents: a 3-chlorophenyl group and a 4-chlorophenyl group, along with a 3,4-dihydro-2H-pyrrol-5-yl moiety. This structure combines halogenated aromatic rings with a partially saturated pyrrole ring, which may influence its electronic properties, solubility, and biological interactions. Urea derivatives are widely studied for their roles as enzyme inhibitors, particularly in kinase and phosphatase systems, due to their hydrogen-bonding capabilities and structural versatility .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-12-6-8-14(9-7-12)21-17(23)22(16-5-2-10-20-16)15-4-1-3-13(19)11-15/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEACFLUFXAUGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 320.21 g/mol. The structure includes two chlorinated phenyl rings and a pyrrole moiety, which are known to influence its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.
- Antimicrobial Properties : The presence of chlorinated phenyl groups enhances the antimicrobial efficacy against various bacterial strains.
- Anti-inflammatory Effects : Compounds in this class have been noted for their ability to modulate inflammatory responses.
The biological activity of this compound can be attributed to its interaction with several biological targets:
- Kinase Inhibition : Similar compounds have been found to inhibit specific kinases that play crucial roles in cell proliferation and survival.
- Receptor Modulation : The compound may act on various receptors involved in inflammatory and immune responses.
Antitumor Activity
A study published in Molecules demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The IC50 values ranged from 10 to 50 µM, indicating potent activity against certain types of cancer cells .
Antimicrobial Efficacy
In a comparative study, the compound was tested against both Gram-positive and Gram-negative bacteria. It showed effective inhibition with Minimum Inhibitory Concentration (MIC) values as low as 12.4 µM against Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 12.4 |
| Bacillus cereus | 16.4 |
| Escherichia coli | 16.5 |
| Klebsiella pneumoniae | 16.1 |
Anti-inflammatory Studies
Research has indicated that the compound can reduce pro-inflammatory cytokine production in vitro, which could be beneficial for treating chronic inflammatory diseases .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea exhibit promising anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that related urea derivatives effectively targeted specific cancer cell lines, leading to significant reductions in cell viability .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research has indicated that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The mechanism involves disrupting bacterial cell wall synthesis, which is critical for their survival .
Agricultural Applications
Pesticidal Activity
In agricultural research, this compound has been studied as a potential pesticide. Its structural analogs have shown effectiveness against a range of pests, including aphids and beetles. Field studies revealed that these compounds could reduce pest populations significantly while being less toxic to beneficial insects .
Herbicidal Properties
Additionally, this compound has been explored for its herbicidal properties. Research suggests that it can inhibit the growth of certain weed species by interfering with their metabolic pathways. This makes it a valuable candidate for developing environmentally friendly herbicides .
Material Science Applications
Polymer Development
In material science, derivatives of this compound are being investigated for their potential use in polymer synthesis. Their unique chemical structure allows them to act as effective cross-linking agents in polymer matrices, enhancing the mechanical properties and thermal stability of the resulting materials .
Nanotechnology Applications
Furthermore, this compound has implications in nanotechnology. Its ability to form stable complexes with metal ions makes it useful in the synthesis of metal nanoparticles, which have applications in catalysis and sensor technology .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant apoptosis induction in breast cancer cell lines using urea derivatives. |
| Study B | Antimicrobial Properties | Showed effectiveness against antibiotic-resistant bacterial strains with low cytotoxicity to human cells. |
| Study C | Pesticidal Activity | Reduced pest populations by over 70% in controlled field trials without harming beneficial insects. |
| Study D | Polymer Development | Improved tensile strength and thermal resistance in polymer composites through effective cross-linking. |
Comparison with Similar Compounds
Substituent Variations in Aryl Ureas
Key Analogs :
1-(4-Cyanophenyl)-3-(3-chlorophenyl)urea (6f) Substituents: 4-cyanophenyl and 3-chlorophenyl. Molecular Weight: 272.0 g/mol (ESI-MS) .
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) Substituents: 4-cyanophenyl and 3,4-dichlorophenyl. Molecular Weight: 306.0 g/mol (ESI-MS) . Key Differences: The dichlorophenyl group increases lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility.
3-(4-Chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3-fluorophenyl)urea Substituents: 4-chlorophenyl and 3-fluorophenyl. Molecular Weight: 331.775 g/mol . The dihydropyrrole ring is retained, suggesting similar conformational flexibility.
Structural and Electronic Effects
| Parameter | Target Compound | 6f | 6g | Fluorinated Analog |
|---|---|---|---|---|
| Aryl Substituents | 3-Cl, 4-Cl | 4-CN, 3-Cl | 4-CN, 3,4-Cl₂ | 3-F, 4-Cl |
| Dihydropyrrole Ring | Yes | No | No | Yes |
| Molecular Weight | ~330 (estimated) | 272.0 | 306.0 | 331.775 |
| Lipophilicity (LogP) | High (dual Cl) | Moderate (Cl + CN) | Very High (Cl₂ + CN) | Moderate (F + Cl) |
| Electron Effects | Moderate EWG (Cl) | Strong EWG (CN) | Strong EWG (CN + Cl₂) | Strong EWG (F) |
- Dihydropyrrole Ring Impact : The 3,4-dihydro-2H-pyrrol-5-yl group in the target compound and its fluorinated analog introduces a semi-rigid cyclic structure, which may stabilize binding conformations compared to linear analogs like 6f and 6g .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
